![molecular formula C30H32N6O6S4 B2974505 4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 476627-82-4](/img/structure/B2974505.png)

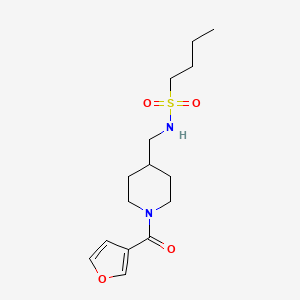

4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

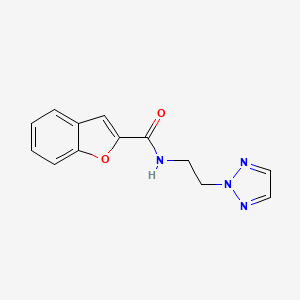

The compound contains several functional groups including a benzamide, two thiazole rings, and two piperidinylsulfonyl groups. Compounds with these functional groups are often involved in a wide range of biological activities .

Molecular Structure Analysis

The compound’s structure includes two thiazole rings, which are five-membered rings containing one sulfur atom and one nitrogen atom. It also includes a benzamide group, which consists of a benzene ring attached to an amide group, and two piperidinylsulfonyl groups, which consist of a six-membered ring containing one nitrogen atom attached to a sulfonyl group .Applications De Recherche Scientifique

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium Tuberculosis Inhibitors

A series of compounds, designed through molecular hybridization and synthesized from aryl thioamides, were evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. The findings indicated that certain compounds showed promising activity against these bacteria, highlighting the potential of thiazole-aminopiperidine hybrids as antituberculosis agents. These compounds also demonstrated an acceptable safety profile in cytotoxicity assessments (Jeankumar et al., 2013).

N-Substituted Derivatives of Thiazole Compounds with Antimicrobial Activity

Research into N-substituted derivatives of thiazole compounds revealed the synthesis and antibacterial study of various compounds demonstrating moderate to significant antimicrobial activity. This study underscores the versatility of thiazole compounds in developing new antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics (Khalid et al., 2016).

Benzamide Derivatives as Selective Serotonin 4 Receptor Agonists

A novel series of benzamide derivatives were synthesized and evaluated for their effects on gastrointestinal motility, identifying compounds with potential as selective serotonin 4 (5-HT4) receptor agonists. These findings suggest applications in treating gastrointestinal disorders, with specific compounds showing promise due to their selectivity and efficacy (Sonda et al., 2004).

Small Molecule Calcium Channel Activator as Adjuvant

Research into small molecule adjuvants discovered a compound that potentiates adjuvant activity through the elevation of intracellular Ca2+ levels. This mechanism, distinct from direct pattern recognition receptor agonism, suggests a novel approach to enhancing immune responses, potentially improving vaccine efficacy (Saito et al., 2022).

Anti-Breast Cancer Activity of Novel Compounds

A study on the anti-breast cancer activity of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, incorporating a biologically active sulfone moiety, showed that some compounds exhibited better activity than the reference drug Doxorubicin. This research highlights the potential of these compounds in the development of new anticancer therapies (Al-Said et al., 2011).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which are a key component of this compound, have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with various targets to exert their effects . For instance, some piperidine derivatives have been found to have significant inhibitory bioactivity in HepG2 cells .

Biochemical Pathways

It is known that piperidine derivatives can activate hypoxia-inducible factor 1 pathways . This activation can lead to the expression of downstream target genes and promote tumor cell apoptosis .

Result of Action

It is known that piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .

Propriétés

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6S4/c37-27(21-7-11-23(12-8-21)45(39,40)35-15-3-1-4-16-35)33-29-31-25(19-43-29)26-20-44-30(32-26)34-28(38)22-9-13-24(14-10-22)46(41,42)36-17-5-2-6-18-36/h7-14,19-20H,1-6,15-18H2,(H,31,33,37)(H,32,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQOSIGSMKNCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)

![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)

![4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2974437.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)